molecular formula C8H5Br2NS B563222 7-Bromo-2-(bromomethyl)benzothiazole CAS No. 110704-15-9

7-Bromo-2-(bromomethyl)benzothiazole

Cat. No.: B563222
CAS No.: 110704-15-9
M. Wt: 307.003
InChI Key: CMBUZCOIAUZKRA-UHFFFAOYSA-N
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Description

7-Bromo-2-(bromomethyl)benzothiazole (C₈H₅Br₂NS, MW: 307.01 g/mol) is a brominated benzothiazole derivative characterized by a bromine atom at the 7-position and a reactive bromomethyl group at the 2-position of the benzothiazole core. The compound is synthesized via radical bromination of 2-methylbenzothiazole in nonpolar solvents, followed by optimization of reaction conditions (e.g., temperature, molar ratios) to minimize solvolysis byproducts like 2-(ethoxymethyl)benzothiazole . Its bromomethyl group enables diverse alkylation and substitution reactions, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

110704-15-9

Molecular Formula

C8H5Br2NS

Molecular Weight

307.003

IUPAC Name

7-bromo-2-(bromomethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H5Br2NS/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2

InChI Key

CMBUZCOIAUZKRA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)SC(=N2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole, 7-bromo-2-(bromomethyl)- can be achieved through several methods. One common approach involves the bromination of 2-(bromomethyl)benzothiazole. This process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of benzothiazole, 7-bromo-2-(bromomethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(bromomethyl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The 7-bromo substitution in benzothiazoles may enhance electronic effects compared to 5-bromo analogs due to proximity to the thiazole sulfur, influencing reactivity in cross-coupling reactions .
  • Bromomethyl vs. Methyl : The bromomethyl group at C2 increases electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) more readily than methyl groups .

Reactivity and Functionalization

  • 7-Bromo-2-(bromomethyl)benzothiazole : The bromomethyl group undergoes alkylation or displacement reactions, forming intermediates like benzothiazolium salts, which exhibit enhanced biological activity (e.g., 2–3 fold increase in antimicrobial potency upon quaternization) .
  • Imidazo[2,1-b][1,3]benzothiazoles: Bromination at specific positions (e.g., C3 or C7) in fused systems improves anticancer and immunosuppressive activities, as seen in derivatives like 3-Bromo-7-methoxy-2-phenylimidazo-benzothiazole .
  • Benzimidazoles : Unlike benzothiazoles, brominated benzimidazoles (e.g., 5-Bromo-2-methyl-1H-benzimidazole) exhibit distinct pharmacological profiles, including antiarrhythmic and antifungal properties .

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